molecular formula C14H14O3 B14365818 2-Butyl-5-hydroxynaphthalene-1,4-dione CAS No. 92920-69-9

2-Butyl-5-hydroxynaphthalene-1,4-dione

Cat. No.: B14365818
CAS No.: 92920-69-9
M. Wt: 230.26 g/mol
InChI Key: BDJQABFFCOVFEA-UHFFFAOYSA-N
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Description

2-Butyl-5-hydroxynaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-hydroxynaphthalene-1,4-dione typically involves multi-component reactions. One efficient method includes the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of catalysts like nano copper (II) oxide under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, and environmentally benign nature.

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and solvent-free conditions can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and industrial applications.

Scientific Research Applications

2-Butyl-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in its antimicrobial and anticancer activities . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.

    2,3-Dihydro-1,4-naphthoquinone: Another naphthoquinone derivative with similar chemical properties.

    Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin supplement.

Uniqueness: 2-Butyl-5-hydroxynaphthalene-1,4-dione stands out due to its unique butyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties compared to other naphthoquinones.

Properties

CAS No.

92920-69-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-butyl-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C14H14O3/c1-2-3-5-9-8-12(16)13-10(14(9)17)6-4-7-11(13)15/h4,6-8,15H,2-3,5H2,1H3

InChI Key

BDJQABFFCOVFEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)C2=C(C1=O)C=CC=C2O

Origin of Product

United States

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